
Glycine, N-acetyl-L-cysteinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-acetyl-L-cysteinyl- is a compound that combines glycine and N-acetyl-L-cysteine. This compound is known for its potential antioxidant properties and its role in various biochemical processes. It is often studied for its potential therapeutic applications, particularly in the context of oxidative stress and cellular protection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-acetyl-L-cysteinyl- typically involves the reaction of glycine with N-acetyl-L-cysteine. This can be achieved through a condensation reaction where the carboxyl group of glycine reacts with the amino group of N-acetyl-L-cysteine. The reaction is usually carried out in an aqueous medium with the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of Glycine, N-acetyl-L-cysteinyl- may involve microbial synthesis using engineered strains of bacteria or yeast. These microorganisms can be genetically modified to overproduce the desired compound, which is then extracted and purified using various chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-acetyl-L-cysteinyl- can undergo several types of chemical reactions, including:
Oxidation: The thiol group in N-acetyl-L-cysteine can be oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various acylating or alkylating agents under mild to moderate conditions.
Major Products Formed
Oxidation: Disulfides of Glycine, N-acetyl-L-cysteinyl-.
Reduction: Regeneration of the original thiol compound.
Substitution: Various N-acyl or N-alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Glycine, N-acetyl-L-cysteinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Investigated for its role in cellular protection against oxidative stress and its potential to modulate redox signaling pathways.
Industry: Utilized in the formulation of dietary supplements and pharmaceuticals aimed at enhancing antioxidant defenses.
Wirkmechanismus
Glycine, N-acetyl-L-cysteinyl- exerts its effects primarily through its antioxidant properties. The thiol group in N-acetyl-L-cysteine can scavenge reactive oxygen species (ROS) and reduce oxidative stress. Additionally, it can modulate redox-sensitive signaling pathways, thereby influencing cellular responses to oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutathione (γ-L-glutamyl-L-cysteinyl-glycine): A tripeptide with potent antioxidant properties.
N-acetyl-L-cysteine: A precursor to glutathione and a well-known antioxidant.
Cysteine: An amino acid with a thiol group that can participate in redox reactions.
Uniqueness
Glycine, N-acetyl-L-cysteinyl- is unique in that it combines the properties of glycine and N-acetyl-L-cysteine, potentially offering enhanced antioxidant capabilities and a broader range of biological activities compared to its individual components .
Eigenschaften
CAS-Nummer |
32461-59-9 |
|---|---|
Molekularformel |
C7H12N2O4S |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H12N2O4S/c1-4(10)9-5(3-14)7(13)8-2-6(11)12/h5,14H,2-3H2,1H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
XCJSVWUDPJQDTK-YFKPBYRVSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CS)C(=O)NCC(=O)O |
Kanonische SMILES |
CC(=O)NC(CS)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


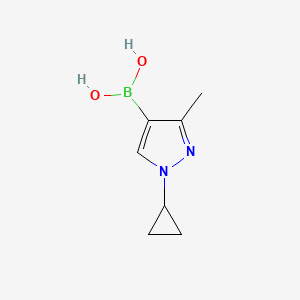
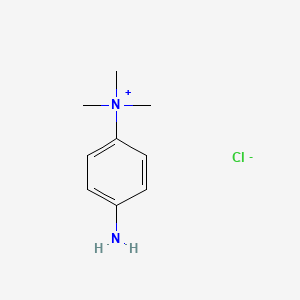

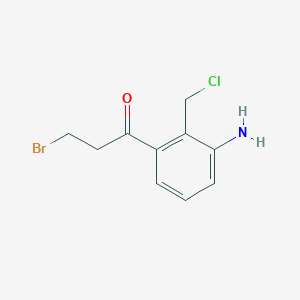

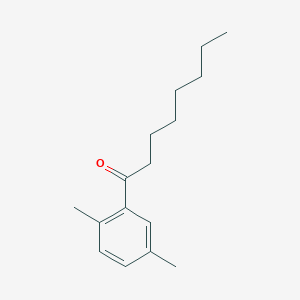
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
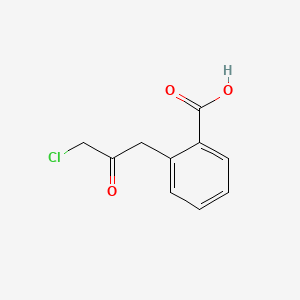
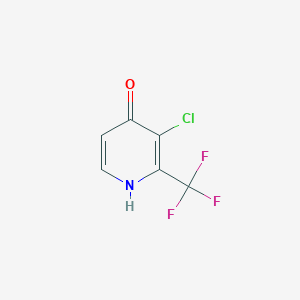

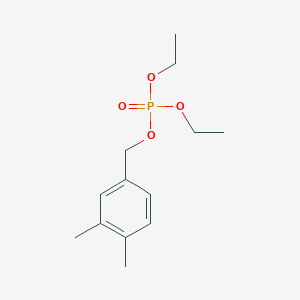
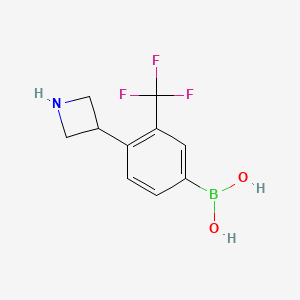
![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)
![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
